3-Amino-2,2-difluoropropan-1-ol hydrochloride
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Overview
Description
3-Amino-2,2-difluoropropan-1-ol hydrochloride is an organic compound with the chemical formula C3H8ClF2NO. It is commonly used as an intermediate in organic synthesis and has applications in various fields such as chemistry, biology, medicine, and industry .
Preparation Methods
3-Amino-2,2-difluoropropan-1-ol hydrochloride can be synthesized by reacting 3-amino-2,2-difluoropropanol with hydrochloric acid (HCl) . The reaction typically involves dissolving 3-amino-2,2-difluoropropanol in a suitable solvent, such as dichloromethane (DCM), and adding hydrochloric acid to the solution. The mixture is then stirred at room temperature until the reaction is complete .
Chemical Reactions Analysis
3-Amino-2,2-difluoropropan-1-ol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-Amino-2,2-difluoropropan-1-ol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Industry: It is used as a curing agent, additive, and catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 3-Amino-2,2-difluoropropan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers in target molecules. This interaction can lead to changes in the structure and function of the target molecules, resulting in various biological and chemical effects .
Comparison with Similar Compounds
3-Amino-2,2-difluoropropan-1-ol hydrochloride can be compared with other similar compounds, such as:
- **3-Amino-3-cyclop
3-Amino-2,2-difluoropropanol: The parent compound without the hydrochloride group.
Properties
IUPAC Name |
3-amino-2,2-difluoropropan-1-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7F2NO.ClH/c4-3(5,1-6)2-7;/h7H,1-2,6H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJFXCDDQQBKYTO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)(F)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClF2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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